molecular formula C12H17FN2O2 B6156452 tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate CAS No. 1057651-79-2

tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate

Cat. No.: B6156452
CAS No.: 1057651-79-2
M. Wt: 240.27 g/mol
InChI Key: GCDZIRGTBWEMCM-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate is a fluorinated aniline derivative that serves as a versatile chemical intermediate and building block in organic and medicinal chemistry research. The compound features both a primary amine, protected as a tert-butyl carbamate (Boc), and a separate aminomethyl group, making it a valuable bifunctional scaffold for the synthesis of more complex molecules . The Boc protecting group is a standard strategy in synthetic chemistry to protect amine functionalities from reacting during specific synthesis steps; it is stable under basic conditions and can be cleanly removed using acids like trifluoroacetic acid . Compounds within this chemical class are frequently explored in pharmaceutical research for the development of novel therapeutic agents. For instance, structurally similar 1-(1-benzoylpiperidin-4-yl)methanamine derivatives are investigated as potent and selective 5-HT1A receptor agonists, showing promise in preclinical models for the treatment of depression and Parkinson's disease . Researchers utilize this compound strictly in laboratory settings. It is intended For Research Use Only and is not labeled or tested for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1057651-79-2

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

GCDZIRGTBWEMCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CN

Purity

95

Origin of Product

United States

Biological Activity

tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate is a synthetic organic compound that has garnered attention within the fields of medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl carbamate group and a fluorinated phenyl moiety, suggests potential biological activities that could be harnessed for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

  • Chemical Formula : C11H15FN2O2
  • Molecular Weight : 226.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group linked to a fluorinated aromatic ring.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The carbamate moiety can form covalent bonds with enzymes, leading to inhibition of their activity. This inhibition can disrupt multiple biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant anti-proliferative effects on triple-negative breast cancer (TNBC) cells by targeting cyclin-dependent kinases (CDK) .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been observed, particularly those involved in critical metabolic pathways. For example, it may affect the activity of kinases that are essential for cell cycle regulation .
  • Neuroprotective Effects : Some derivatives of carbamate compounds have shown neuroprotective properties in preclinical models, suggesting that this compound could be explored for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigating the effects of various carbamate derivatives on TNBC found that certain modifications to the structure significantly enhanced their anti-proliferative potency. For example, compounds with similar functional groups exhibited IC50 values ranging from 8.11 to 15.66 µM against MDA-MB-231 cells, indicating their potential as effective anticancer agents .

Case Study 2: Enzyme Interaction

In vitro assays have demonstrated that this compound can inhibit key enzymes involved in the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for many cellular processes, including growth and survival, making this compound a candidate for further exploration in cancer therapy .

Data Summary Table

Biological Activity Mechanism Reference
AnticancerCDK inhibition; cell cycle arrest
Enzyme inhibitionCovalent bond formation with enzymes
NeuroprotectionPotential protective effects on neuronal cells

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new synthetic methodologies due to its stability and reactivity. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for chemists looking to create complex molecules .

Reactions Involving tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate

  • Oxidation : This compound can undergo oxidation reactions to yield oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : It can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other groups, allowing for the modification of molecular structures .

Biological Research Applications

Enzyme Interactions and Protein Modifications
In biological research, this compound is utilized to study enzyme interactions and protein modifications. It acts as a model compound for understanding biochemical pathways, providing insights into how certain enzymes function and how modifications can affect their activity .

Antitumor Activity
Emerging studies suggest that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. These studies indicate that similar carbamates may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Research indicates potential antimicrobial activity against specific bacterial strains, suggesting applications in developing new antimicrobial agents. This property could lead to advancements in treating bacterial infections .

Medicinal Chemistry

Therapeutic Development
The compound is being explored as a lead compound for designing new pharmaceuticals aimed at treating various diseases. Its favorable interaction profiles with biological targets make it a candidate for further development into therapeutic agents .

Drug Design and Optimization
The structure of this compound provides a basis for developing derivatives with enhanced potency and selectivity against specific targets. This optimization process is crucial for creating effective drugs with minimal side effects .

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and materials. Its stability and reactivity are valued in various applications, including the synthesis of fine chemicals and pharmaceutical intermediates .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Chemical SynthesisIntermediate for organic compoundsVersatile reactivity
Biological ResearchStudy of enzyme interactionsInsights into biochemical pathways
Antitumor ActivityCytotoxic effects on cancer cell linesPotential cancer treatment
Antimicrobial PropertiesDevelopment of new antimicrobial agentsAddressing bacterial infections
Medicinal ChemistryLead compound for drug designEnhanced therapeutic potential
Industrial ApplicationsProduction of specialty chemicalsStability and reactivity valued in industry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Positional Variations

tert-butyl (4-amino-3-fluorophenyl)carbamate (CID 79019760)
  • Molecular Formula : C₁₁H₁₅FN₂O₂
  • Molecular Weight : 238.25 g/mol
  • Key Differences: The fluorine is at the 3-position, and the aminomethyl group is absent; instead, an amino group is at the 4-position.
  • The 3-fluoro substitution may alter electronic effects compared to the 4-fluoro in the target compound .
tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.11 g/mol
  • Key Differences : Chlorine replaces fluorine at the 4-position.
  • Implications : Chlorine’s larger atomic radius and lower electronegativity increase lipophilicity (logP ~2.5 vs. ~1.8 for fluorine) and may slow metabolic clearance .

Analogues with Substituent Positional Isomerism

tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197.24 g/mol
  • Key Differences: Aminomethyl group at the 3-position instead of 2.
  • Implications : Altered spatial arrangement may reduce steric hindrance in binding pockets, improving affinity for certain targets .

Analogues with Functional Group Variations

tert-butyl N-(2-[2-amino-4-(trifluoromethyl)anilino]ethyl)carbamate (CAS 215655-42-8)
  • Molecular Formula : C₁₄H₂₀F₃N₃O₂
  • Molecular Weight : 331.33 g/mol
  • Key Differences: Trifluoromethyl group at the 4-position and an ethylamino linker.
tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate
  • Molecular Formula : C₁₉H₂₉FN₂O₂
  • Molecular Weight : 336.44 g/mol
  • Key Differences: Cyclohexyl core with a fluorobenzylamino group.
  • Implications : The cyclohexyl ring introduces conformational rigidity, favoring interactions with hydrophobic pockets in enzymes .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen/Substituent Key Feature
Target Compound C₁₂H₁₇FN₂O₂ 240.27 4-F, 2-aminomethyl Balanced lipophilicity, moderate MW
tert-butyl (4-amino-3-fluorophenyl)carbamate C₁₁H₁₅FN₂O₂ 238.25 3-F, 4-NH₂ Enhanced planarity, lower solubility
tert-butyl N-[[2-(aminomethyl)-4-Cl-phenyl]methyl]carbamate C₁₃H₁₉ClN₂O₂ 270.11 4-Cl Higher logP, slower metabolism
tert-butyl N-[3-(aminomethyl)-4-F-phenyl]carbamate C₉H₁₅N₃O₂ 197.24 4-F, 3-aminomethyl Reduced steric hindrance

Preparation Methods

Direct Protection of Preformed 2-(Aminomethyl)-4-Fluorophenol

The most straightforward method involves protecting the primary amine group of 2-(aminomethyl)-4-fluorophenol with a tert-butyloxycarbonyl (Boc) group. This approach leverages Boc anhydride as the carboxylating agent in the presence of a mild base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Procedure :
2-(Aminomethyl)-4-fluorophenol is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). Boc anhydride (1.1–1.5 equivalents) is added dropwise at 0–5°C to minimize side reactions. The base (2.0 equivalents of K₂CO₃) is introduced to deprotonate the amine, facilitating nucleophilic attack on the Boc anhydride. The reaction proceeds at room temperature for 6–12 hours, followed by quenching with aqueous NaHCO₃. The organic layer is washed, dried over MgSO₄, and concentrated. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in 65–75% purity, which is further recrystallized from acetonitrile.

Key Data :

  • Yield : 68–72% after recrystallization

  • Purity : >95% (HPLC)

  • Reaction Time : 8–10 hours

Nitration-Reduction-Protection Sequence

For substrates lacking the preformed aminomethyl group, a nitration-reduction strategy is employed. This method begins with 4-fluoro-2-methylnitrobenzene, which undergoes nitration, reduction, and subsequent Boc protection.

Procedure :

  • Nitration : 4-Fluoro-2-methylnitrobenzene is treated with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C to introduce a nitro group at the ortho position. The intermediate 2-nitro-4-fluoro-5-methylbenzene is isolated in 55–60% yield.

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 2-(aminomethyl)-4-fluorophenol. Reaction conditions (40 psi H₂, 25°C, 6 hours) afford an 85% yield.

  • Boc Protection : The amine is protected as described in Section 1.1, yielding the final product.

Challenges :

  • Nitration requires strict temperature control to avoid polynitration.

  • Hydrogenation must be conducted under inert atmospheres to prevent oxidation.

Alternative Route: Bromination-Amination-Protection

A less common approach involves brominating 4-fluorotoluene at the methyl group, followed by amination and protection.

Procedure :

  • Bromination : 4-Fluorotoluene reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 2-bromomethyl-4-fluorobenzene (62% yield).

  • Amination : The bromide is displaced with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 60°C for 12 hours, producing 2-(aminomethyl)-4-fluorophenol (50–55% yield).

  • Protection : Boc anhydride is introduced as in Section 1.1.

Advantages :

  • Avoids nitration hazards.

  • Suitable for substrates sensitive to acidic conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Yield (%) Reference
DMFK₂CO₃72
DCMNaH68
THFTriethylamine60

Polar aprotic solvents (DMF, DCM) enhance Boc anhydride reactivity by stabilizing ionic intermediates. Strong bases (NaH) may lead to over-silylation in sensitive substrates, whereas milder bases (K₂CO₃) improve selectivity.

Temperature and Time Profiling

Elevated temperatures (40–50°C) reduce reaction times but risk carbamate decomposition. Optimal conditions (25°C, 8 hours) balance speed and stability.

Industrial-Scale Synthesis Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves scalability and reproducibility. For example, a two-step flow system combining amination and protection achieves 80% yield with residence times under 30 minutes.

Purification Techniques

  • Crystallization : Boiling in acetonitrile removes hydrophobic impurities, enhancing purity to >98%.

  • Chromatography : Reserved for small-scale batches due to cost.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Direct Protection7295High
Nitration-Reduction5590Moderate
Bromination-Amination5088Low

The direct protection method offers superior yield and scalability, making it the preferred laboratory and industrial route.

Q & A

Q. What are the established synthetic routes for tert-butyl N-[2-(aminomethyl)-4-fluorophenyl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves reacting 2-(aminomethyl)-4-fluoroaniline with tert-butyl chloroformate in a base (e.g., triethylamine) and solvent (e.g., dichloromethane or THF). Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and purification via column chromatography. Yield optimization requires inert atmospheres to prevent side reactions like hydrolysis . Characterization via 1^1H/13^13C NMR and mass spectrometry confirms structural integrity, with peaks at δ 1.4 ppm (t-Bu) and δ 6.5–7.2 ppm (aromatic protons) .

Q. How do structural analogs of this compound differ in reactivity or biological activity?

Substitutions on the phenyl ring (e.g., trifluoromethyl, morpholino) or carbamate modifications alter solubility, stability, and target interactions. For example, replacing the fluorophenyl group with a trifluoromethylphenyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration. Comparative studies show that amino group positioning (para vs. meta) affects enzyme inhibition profiles .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, general carbamate handling guidelines apply: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Stability tests suggest sensitivity to strong acids/bases, necessitating pH-neutral storage conditions (room temperature, desiccated) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity of structurally similar carbamates be resolved?

Contradictions often arise from assay variability (e.g., enzyme source, buffer conditions) or impurities. To address this:

  • Perform orthogonal assays (e.g., SPR, ITC) to validate binding affinities.
  • Use HPLC (>95% purity) and elemental analysis to confirm compound integrity.
  • Cross-reference with analogs like tert-butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate, noting substituent effects on activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acetylcholinesterase. Key steps:

  • Generate 3D structures using Gaussian09 (B3LYP/6-31G*).
  • Validate docking poses with free-energy calculations (MM-PBSA).
  • Compare with experimental IC50_{50} values from kinetic assays .

Q. How can reaction scalability be optimized without compromising purity?

Pilot-scale synthesis (50–100 g) requires:

  • Switching from batch to flow chemistry for better temperature control.
  • Replacing triethylamine with polymer-supported bases to simplify purification.
  • Monitoring intermediates via in-line FTIR to detect side products (e.g., urea formation) .

Q. What strategies mitigate stability issues during long-term storage?

Stability studies under accelerated conditions (40°C/75% RH) show degradation via carbamate hydrolysis. Mitigation includes:

  • Lyophilization with cryoprotectants (trehalose).
  • Storage under nitrogen in amber glass vials.
  • Addition of radical scavengers (BHT) to prevent oxidative decomposition .

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